molecular formula C12H14ClFO B1324683 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone CAS No. 898765-72-5

3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

Cat. No. B1324683
CAS RN: 898765-72-5
M. Wt: 228.69 g/mol
InChI Key: GZEYWSQVKUFRDD-UHFFFAOYSA-N
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Description

3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is a heterocyclic organic compound with the molecular formula C12H14ClFO and a molecular weight of 228.69 . It is also known by its IUPAC name, 1-(3-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one .


Molecular Structure Analysis

The molecular structure of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone consists of a butyrophenone backbone with chlorine and fluorine substitutions at the 3’ and 4’ positions, respectively . The compound also has two methyl groups attached to the second carbon atom .


Physical And Chemical Properties Analysis

3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone has a boiling point of 302.9ºC at 760 mmHg and a density of 1.125g/cm³ . Its flash point is 137ºC . Unfortunately, the melting point is not available .

Scientific Research Applications

Synthesis and Labelling Applications

Haloperidol and Trifluperidol Synthesis

The synthesis of neuroleptic drugs haloperidol and trifluperidol, which are closely related to 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone, involves steps that could be relevant for applications involving the compound . These drugs were labelled with carbon-14 at the carbonyl position for metabolic studies, showcasing the compound's potential use in creating radio-labelled derivatives for pharmacokinetic analysis. The process involves condensation reactions, ketalization, and further chemical manipulations to introduce the radioactive label (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).

Pharmaceutical Analysis

HPLC-Fluorescence Determination

The application of related compounds in pharmaceutical analysis, particularly using HPLC-fluorescence methods for the determination of chlorophenols in pharmaceutical formulations, indicates potential analytical uses for 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone. This approach involves pre-column derivatization with fluorogenic labelling reagents, suggesting that the compound could serve as a precursor or standard in analytical methods for detecting similar structures in complex matrices (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Material Science and Organic Synthesis

Synthesis of Organic Intermediates

Research into the synthesis of various organic intermediates, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, indicates a broader interest in chloro- and fluoro-substituted compounds for the development of herbicides and other agricultural chemicals. This area might offer insights into the use of 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone for synthesizing novel organic molecules with potential applications in agriculture or material science (Zhou Yu, 2002).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-10(14)9(13)7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEYWSQVKUFRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642444
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

CAS RN

898765-72-5
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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